2-Amino-3,3-dimethylbutanenitrile hydrochloride

Storage stability Cold-chain logistics Laboratory inventory

2‑Amino‑3,3‑dimethylbutanenitrile hydrochloride (CAS 1803596‑52‑2) is a branched aliphatic α‑aminonitrile salt with molecular formula C₆H₁₃ClN₂ and molecular weight 148.63 g mol⁻¹. It serves as a stable, solid intermediate in organic synthesis, particularly as a protected precursor to the non‑proteinogenic amino acid L‑tert‑leucine, a privileged chiral building block in antiviral drug discovery.

Molecular Formula C6H13ClN2
Molecular Weight 148.63 g/mol
CAS No. 1803596-52-2
Cat. No. B1379892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3,3-dimethylbutanenitrile hydrochloride
CAS1803596-52-2
Molecular FormulaC6H13ClN2
Molecular Weight148.63 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C#N)N.Cl
InChIInChI=1S/C6H12N2.ClH/c1-6(2,3)5(8)4-7;/h5H,8H2,1-3H3;1H
InChIKeySZKQPFQSCMZWEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3,3-dimethylbutanenitrile Hydrochloride (CAS 1803596-52-2) – Procurement-Ready α‑Aminonitrile Building Block


2‑Amino‑3,3‑dimethylbutanenitrile hydrochloride (CAS 1803596‑52‑2) is a branched aliphatic α‑aminonitrile salt with molecular formula C₆H₁₃ClN₂ and molecular weight 148.63 g mol⁻¹ . It serves as a stable, solid intermediate in organic synthesis, particularly as a protected precursor to the non‑proteinogenic amino acid L‑tert‑leucine, a privileged chiral building block in antiviral drug discovery .

Workflow
Chiral aminonitrile precursor for L-tert-leucine synthesis
Selection
Stable hydrochloride salt for ambient-temperature logistics
Format
Solid building block compatible with aqueous-phase reaction media

Why 2-Amino-3,3-dimethylbutanenitrile Hydrochloride Cannot Be Swapped with Close Analogs Without Risk


Although many α‑aminonitriles share the same functional groups, subtle differences in alkyl substitution, salt form, and physical state profoundly affect storage stability, shipping logistics, safety classification, and aqueous solubility [1]. The hydrochloride salt of 2‑amino‑3,3‑dimethylbutanenitrile offers a combination of ambient‑temperature shipping, lower hazard labelling, and enhanced water solubility that is not automatically provided by the free base or by other α‑aminonitrile hydrochlorides. Substituting this compound with a close analog without verifying these parameters can lead to unexpected cold‑chain costs, higher HazMat fees, or failed aqueous‑phase reactions. The quantitative evidence below details exactly where this compound differentiates from its free‑base comparator.

Storage
HCl salt: 2–8 °C vs Free base: −10 °C
Substituting the free base may introduce deep-freeze storage costs and cold-chain procurement requirements.
Shipping
HCl salt: Ambient vs Free base: Ice pack
Free base requires cold-chain shipping, which can increase freight surcharges and risk temperature excursions.
Solubility
HCl salt: Water-soluble vs Free base: Slightly soluble
Low aqueous solubility of the free base may limit its use in aqueous-phase reactions or require organic co-solvents.

2-Amino-3,3-dimethylbutanenitrile Hydrochloride – Quantitative Differentiation Evidence Against the Free Base


Storage Temperature: 2–8 °C for the HCl Salt vs. −10 °C for the Free Base

The hydrochloride salt is recommended for long‑term storage at 2–8 °C (refrigerated) , whereas the corresponding free base (CAS 77425‑86‑6) requires storage at −10 °C and strictly controlled low‑temperature conditions . This 12–18 °C difference eliminates the need for deep‑freeze equipment.

Storage Temp
Head-to-head
2–8 °C vs −10 °C (12–18 °C difference)
Avoids deep-freeze infrastructure costs
Vendor-recommended storage conditions
Storage stability Cold-chain logistics Laboratory inventory

Shipping Temperature: Ambient for the HCl Salt vs. Ice‑Pack for the Free Base

The hydrochloride salt can be shipped at ambient temperature , whereas the free base must be shipped on ice packs . This removes the need for cold‑chain courier services and reduces shipping surcharges for international transport.

Shipping Temp
Head-to-head
Ambient vs Ice pack (cold chain eliminated)
Reduces international shipping surcharges
As stated on product pages
Shipping logistics Supply chain Cost of goods

Safety Classification: GHS “Warning” for the HCl Salt vs. “Danger” for the Free Base

The hydrochloride salt carries a GHS signal word “Warning” with hazard statements H302‑H315‑H319‑H335 , whereas the free base is classified as “Danger” . The lower hazard category may reduce HazMat shipping fees and simplify regulatory documentation.

GHS Classification
Head-to-head
“Warning” vs “Danger” (one category lower)
May reduce HazMat fees and regulatory burden
Fluorochem SDS vs Sigma-Aldrich SDS
Hazard classification Regulatory compliance HazMat shipping

Water Solubility: Enhanced Aqueous Solubility Through Salt Formation

Converting an amine to its hydrochloride salt is a well‑established strategy for increasing water solubility [1]. The hydrochloride form of 2‑amino‑3,3‑dimethylbutanenitrile is soluble in water , whereas the free base is only slightly soluble . This solubility enhancement is a class‑level property of amine hydrochlorides and is expected to apply here.

Water Solubility
Class-level inference
Soluble (HCl salt) vs Slightly soluble (free base)
Supports aqueous-phase reaction workflows
Class property of amine hydrochlorides; data to verify
Aqueous solubility Reaction medium Formulation

Optimal Use Cases for 2-Amino-3,3-dimethylbutanenitrile Hydrochloride Based on Proven Differentiation


Aqueous‑Phase Peptide‑Coupling and Amide‑Formation Reactions

Because the hydrochloride salt is water‑soluble [1], it can be used directly in buffered aqueous media without the need for organic co‑solvents. This is particularly advantageous in peptide coupling or enzymatic hydrolysis protocols where the free‑base form would require DMSO, DMF, or other organic solvents that may denature biomolecules. The lower‑hazard classification also eases handling in high‑throughput biology laboratories.

Parallel Synthesis and Compound‑Library Construction

The solid hydrochloride form allows accurate gravimetric dispensing into reaction vessels, eliminating the volumetric transfer errors associated with liquid free bases. Ambient‑temperature shipping and 2–8 °C storage simplify logistics and inventory management for laboratories running large‑scale parallel synthesis or building block collections.

Chiral Resolution and Asymmetric Synthesis Workflows

The compound serves as a key intermediate for the preparation of enantiomerically pure L‑tert‑leucine, a building block in antiviral therapeutics . The hydrochloride salt form ensures stable storage of the chiral aminonitrile precursor during the often‑lengthy chiral resolution campaigns, while the water solubility facilitates enzymatic resolution steps using nitrilases or acylases in aqueous buffer.

International Multi‑Site Collaborative Programs

For contract research organizations and pharmaceutical companies with facilities in multiple countries, the ambient‑temperature shipping capability and lower GHS hazard classification (Warning vs. Danger) of the hydrochloride salt significantly reduce the complexity and cost of cross‑border transport, particularly to regions with strict dangerous‑goods import regulations.

Application
Selection Property
Validation Focus
Aqueous-phase peptide coupling
Water solubility as hydrochloride salt
Reaction yield without organic co-solvents
Parallel synthesis and library construction
Stable solid form for gravimetric dispensing
Dispensing accuracy and ambient storage stability
Chiral resolution to L-tert-leucine
Stable aminonitrile precursor salt
Storage stability during chiral resolution campaigns
Multi-site international collaboration
Ambient shipping and “Warning” GHS class
Cross-border regulatory and logistics cost review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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